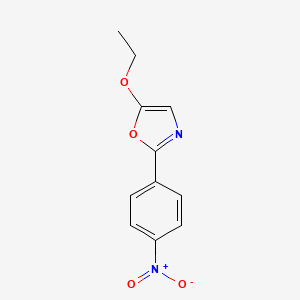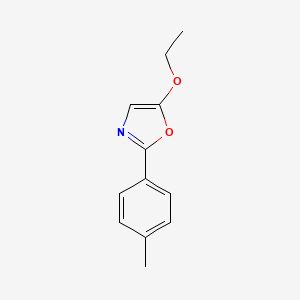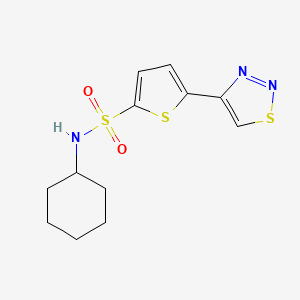
N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
Übersicht
Beschreibung
N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide, also known as CPTH2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPTH2 is a small molecule inhibitor that targets the histone acetyltransferase enzyme, p300/CBP, which plays a crucial role in various cellular processes such as gene expression, cell cycle regulation, and DNA damage response.
Wirkmechanismus
N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide works by binding to the bromodomain of p300/CBP, which prevents the enzyme from interacting with its substrate, acetyl-CoA. This leads to the inhibition of histone acetylation, which is essential for gene expression and cellular processes. The inhibition of p300/CBP by N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been shown to affect the expression of genes involved in cell cycle regulation, DNA damage response, and apoptosis.
Biochemical and Physiological Effects:
N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells by inhibiting p300/CBP. Additionally, N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been found to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and neuroinflammation. N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has also been shown to enhance the antiviral immune response against HIV by increasing the expression of interferon-stimulated genes.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has several advantages for lab experiments, including its small size, high potency, and specificity for p300/CBP. However, N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has limitations such as its low solubility in water and potential off-target effects. Additionally, N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide may have limited efficacy in some cancer types due to the heterogeneity of p300/CBP expression.
Zukünftige Richtungen
Several future directions for N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide research include exploring its potential as a therapeutic agent for cancer, neurological disorders, and viral infections. Additionally, further studies are needed to investigate the safety and efficacy of N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide in animal models and clinical trials. Other future directions include developing more potent and selective inhibitors of p300/CBP and investigating the role of p300/CBP in other cellular processes.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and viral infections. The inhibition of p300/CBP by N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been shown to suppress the growth of cancer cells and induce apoptosis. Additionally, N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been found to improve cognitive function in animal models of Alzheimer's disease and enhance the antiviral immune response against HIV.
Eigenschaften
IUPAC Name |
N-cyclohexyl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S3/c16-20(17,14-9-4-2-1-3-5-9)12-7-6-11(19-12)10-8-18-15-13-10/h6-9,14H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILDQFDAWMOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181238 | |
| Record name | N-Cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |
CAS RN |
477867-55-3 | |
| Record name | N-Cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477867-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B3140057.png)


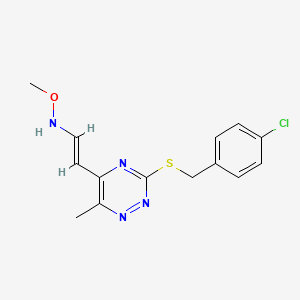
![N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3140085.png)
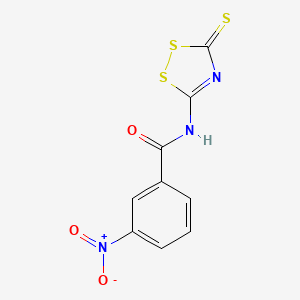

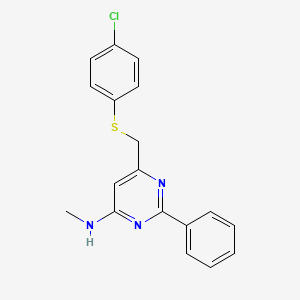
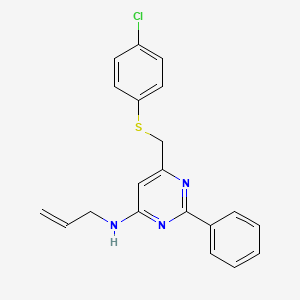

![Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate](/img/structure/B3140122.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B3140125.png)
